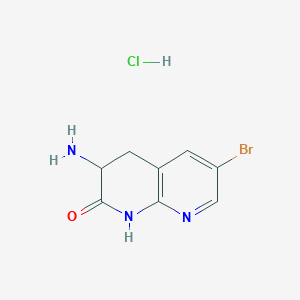

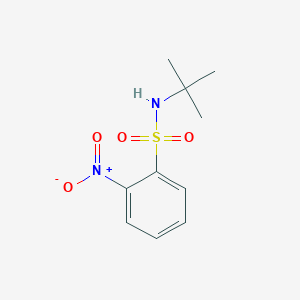

3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride is a chemical compound with the CAS Number: 2126159-85-9 . It has a molecular weight of 278.54 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The IUPAC name of the compound is 3-amino-6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one hydrochloride . The InChI code is 1S/C8H8BrN3O.ClH/c9-5-1-4-2-6(10)8(13)12-7(4)11-3-5;/h1,3,6H,2,10H2,(H,11,12,13);1H .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions. For instance, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 278.54 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride serves as a key intermediate in the synthesis of heterocyclic compounds. For instance, reactions involving the amination of bromo-naphthyridine derivatives have been explored to obtain amino-naphthyridine compounds, which are crucial for the development of pharmaceuticals (Czuba & Woźniak, 2010; Plas, Woźniak, & Veldhuizen, 2010). These processes highlight the compound's versatility in generating a wide range of amino derivatives through simple addition-elimination reactions.

Anticancer Activity

Naphthyridine derivatives, including those related to 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride, have shown promising anticancer properties. A novel naphthyridine compound was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting potential for melanoma treatment (Kong et al., 2018). This dual mode of action underscores the potential therapeutic applications of naphthyridine derivatives in cancer treatment.

Antimicrobial Properties

The synthesis and study of naphthyridine derivatives, including those related to 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride, have also highlighted antimicrobial properties. New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines were synthesized and screened for their antibacterial and antifungal activity, with some compounds exhibiting promising activity (Mayekar et al., 2011). These findings suggest the potential for developing new antimicrobial agents from naphthyridine derivatives.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The development of methods for the synthesis of 1,8-naphthyridines, including 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This class of heterocycles finds use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, future directions may include further exploration of these applications and the development of more efficient synthesis methods.

Mecanismo De Acción

Target of Action

The primary targets of 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride are currently unknown

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and resulting changes.

Biochemical Pathways

The compound may influence multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .

Propiedades

IUPAC Name |

3-amino-6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O.ClH/c9-5-1-4-2-6(10)8(13)12-7(4)11-3-5;/h1,3,6H,2,10H2,(H,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNSSGFFDUZRTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=C(C=N2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)

![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)

![2-(4-chlorophenoxy)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2948000.png)

![N-[[(2S,5R)-5-Phenyloxolan-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2948004.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2948006.png)

![4-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2948007.png)

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2948012.png)

![4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2948015.png)